N-[4-(diethylamino)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-[4-(diethylamino)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a piperazine-based Schiff base characterized by a diethylamino group on the benzylidene moiety and a 1-naphthylmethyl substituent on the piperazine ring (Figure 1). This compound is synthesized via a condensation reaction between 4-(diethylamino)benzaldehyde and 4-(1-naphthylmethyl)-1-piperazinamine under acidic conditions . Its structural features, particularly the electron-rich diethylamino group, enhance solubility and modulate interactions with biological targets such as neurotransmitter receptors or enzymes, making it a candidate for neuropharmacological applications .
Properties
IUPAC Name |
N,N-diethyl-4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4/c1-3-29(4-2)25-14-12-22(13-15-25)20-27-30-18-16-28(17-19-30)21-24-10-7-9-23-8-5-6-11-26(23)24/h5-15,20H,3-4,16-19,21H2,1-2H3/b27-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOZYZJNAFZUEZ-NHFJDJAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
Impact of Substituents on Physicochemical Properties
- Electron-Donating Groups (e.g., diethylamino, methoxy): Increase solubility in aqueous media and facilitate hydrogen bonding with polar receptor sites .
- Halogens (e.g., bromo, fluoro) : Enhance lipophilicity, improving passive diffusion across biological membranes. Fluorine also reduces metabolic degradation .
- Steric Groups (e.g., methyl, benzyloxy) : Modify binding pocket interactions; methyl groups may reduce off-target effects, while benzyloxy groups restrict conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
